

An In-Depth Technical Guide to Br-PEG4-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Br-PEG4-OH*

Cat. No.: *B1667892*

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This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical and physical properties of Bromo-PEG4-alcohol (**Br-PEG4-OH**), along with its applications and relevant experimental protocols.

Core Molecular Data

Br-PEG4-OH is a heterobifunctional polyethylene glycol (PEG) linker. It incorporates a terminal bromide group and a hydroxyl group, separated by a tetraethylene glycol spacer. This structure allows for versatile use in bioconjugation and drug delivery systems. The hydrophilic PEG chain enhances solubility in aqueous media, a critical factor in many biological applications.

Below is a summary of the key quantitative data for **Br-PEG4-OH**:

Property	Value	Reference
Molecular Formula	C8H17BrO4	[1][2]
Molecular Weight	257.12 g/mol	[1][2]
Exact Mass	256.0310 g/mol	[1][2]
CAS Number	85141-94-2	[1][2]
Appearance	Colorless to light yellow oily liquid	[2][3]
Purity	>95%	[1][2]
Density	~1.350 g/cm ³ (Predicted)	[2]
Boiling Point	321.7 ± 27.0 °C at 760 mmHg	[2]

Chemical Structure and Nomenclature

- IUPAC Name: 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol[1][2]
- Synonyms: **Br-PEG4-OH**, Bromo-PEG4-alcohol[1][2]
- SMILES: C(COCCOCCOCCBr)O[2]
- InChI: InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2[1][2]
- InChIKey: CERQCRA LBKUCTF-UHFFFAOYSA-N[1][2]

Experimental Protocols and Applications

Br-PEG4-OH is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[2] The bromide serves as an effective leaving group for nucleophilic substitution, while the hydroxyl group can be further functionalized.

a. General Nucleophilic Substitution Reaction (e.g., Ligand Conjugation)

This protocol outlines a general procedure for conjugating a molecule containing a nucleophilic group (e.g., an amine, thiol, or alcohol) to **Br-PEG4-OH**.

Materials:

- **Br-PEG4-OH**
- Molecule of interest with a nucleophilic group (e.g., a targeting ligand)
- Apolar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Inert gas (e.g., Argon or Nitrogen)
- Reaction vessel
- Stirring apparatus
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

- Dissolve the molecule of interest in the chosen anhydrous solvent under an inert atmosphere.
- Add 1.1 to 1.5 molar equivalents of the non-nucleophilic base to the solution.
- In a separate vessel, dissolve 1.0 molar equivalent of **Br-PEG4-OH** in the same anhydrous solvent.
- Slowly add the **Br-PEG4-OH** solution to the solution containing the molecule of interest and base.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
- Extract the product using an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel.

b. Functionalization of the Hydroxyl Group

The terminal hydroxyl group of **Br-PEG4-OH** can be activated or converted to other functional groups for subsequent conjugation steps. A common example is the activation with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to create a better leaving group.

Materials:

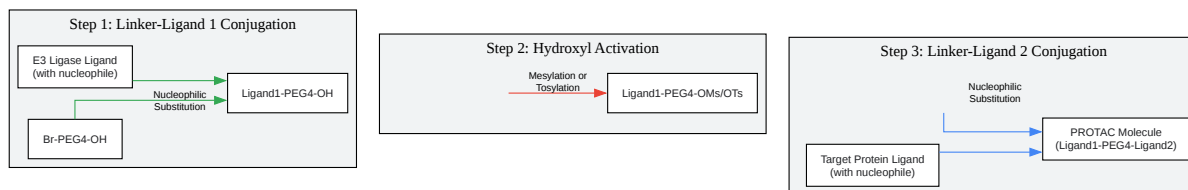
- **Br-PEG4-OH**
- Mesyl chloride (MsCl) or Tosyl chloride (TsCl)
- Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
- Inert gas (e.g., Argon or Nitrogen)
- Reaction vessel
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve **Br-PEG4-OH** in the anhydrous solvent in a reaction vessel under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add 1.1 to 1.2 molar equivalents of the non-nucleophilic base.
- Slowly add 1.1 molar equivalents of mesyl chloride or tosyl chloride to the stirred solution.
- Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction by adding cold water.
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Br-PEG4-OMs or Br-PEG4-OTs.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Br-PEG4-OH** as a linker. This process involves the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the PEG linker.



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Caption: Generalized workflow for PROTAC synthesis using **Br-PEG4-OH**.

Safety and Handling

Br-PEG4-OH may cause irritation to the eyes, skin, and mucous membranes; direct contact should be avoided.[3] It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat when handling this chemical.[3] Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Storage: For long-term stability, **Br-PEG4-OH** should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is acceptable.[1]

This technical guide provides a foundational understanding of **Br-PEG4-OH** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the product's certificate of analysis for batch-specific information.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Br-PEG4-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667892#br-peg4-oh-molecular-weight-and-formula]

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